molecular formula C27H22N4O4 B4899072 NoName

NoName

Cat. No.: B4899072
M. Wt: 466.5 g/mol
InChI Key: XDFDEGNFYYKGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C27H22N4O4 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.16410520 g/mol and the complexity rating of the compound is 1030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Programming Language

"NoName" is the name of a functional programming language designed for testing evaluation strategies in recursive program schemes. It offers unique features not found in other languages, facilitating experimentation in programming environments (Braxmeier, Ernst, Mößle, & Vogler, 2010).

Consumer Behavior Analysis

In a study focusing on hospitality management, the term "this compound" was used in a scenario analyzing consumer behavior and complaint resolution. This research highlights the importance of customer service and the impact of online reviews on brand reputation (Ryan & Villiers, 2017).

Essential Oil Composition Study

A study on Cassia mimosoides var. This compound (M.) essential oil revealed its compositional changes over time. The research identified various volatile flavor components, providing insights into storage and quality aspects of essential oils (Ahn & Choi, 2009).

Pesticide Impact on Wildlife

A study using a "this compound" product examined the effects of pesticides on wolf spiders. This research is crucial for understanding the ecological impact of pesticides on specific species, contributing to environmental conservation efforts (Hof, Heimann, & Römbke, 1995).

Economic Modeling

The "this compound" model is a quarterly model for the Belgian economy, providing quantitative insights into policy analysis and projection processes. This model incorporates complex dynamics like pricing-to-market and time-dependent wage contracting (Jeanfils & Burggraeve, 2005).

Autism Spectrum Disorders Research

A study involving the term "this compound" investigated the shape bias in children with autism spectrum disorders, comparing it to typically developing children. This research contributes to our understanding of cognitive development and learning strategies in autism (Potrzeba, Fein, & Naigles, 2015).

Properties

IUPAC Name

(1,3-dibenzyl-3'-nitrospiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]-1'-ylidene)-dioxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O4/c32-30(33)23-16-17-27(26(18-23)31(34)35)28(19-21-10-4-1-5-11-21)24-14-8-3-9-15-25(24)29(27)20-22-12-6-2-7-13-22/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFDEGNFYYKGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=CC3=[N+](C24C=CC(=[N+]([O-])[O-])C=C4[N+](=O)[O-])CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.